

Application Notes and Protocols for the DNA-PK Inhibitor NU7441

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Compound of Interest		
Compound Name:	DNA-PK-IN-2	
Cat. No.:	B12429046	Get Quote

Note on Compound Name: The compound "**DNA-PK-IN-2**" is not a publicly recognized designation for a specific DNA-PK inhibitor. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 (also known as KU-57788). The principles and methods described herein are generally applicable to other ATP-competitive DNA-PK inhibitors.

Introduction

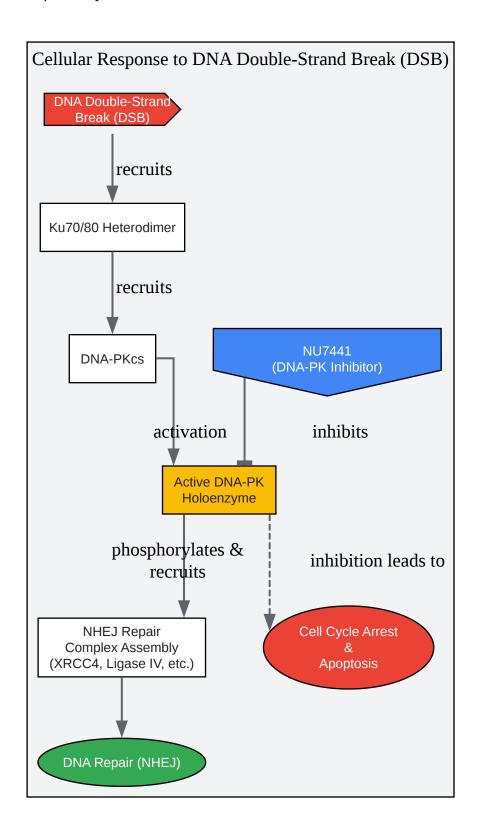
NU7441 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. By inhibiting DNA-PK, NU7441 prevents the repair of DSBs induced by genotoxic agents such as ionizing radiation and certain chemotherapeutics. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, potentiation of cell death in cancer cells. These notes provide an overview of the working concentrations and protocols for utilizing NU7441 in cell culture experiments.

Mechanism of Action and Signaling Pathway

NU7441 acts as an ATP-competitive inhibitor of DNA-PKcs. In response to a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the DNA-PKcs catalytic subunit. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other DNA repair factors and mediate end-joining. NU7441 binds to the ATP-



binding pocket of DNA-PKcs, preventing the phosphorylation of its substrates and thereby inhibiting the NHEJ pathway.



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Caption: DNA-PK signaling pathway in response to DNA double-strand breaks and the inhibitory action of NU7441.

Quantitative Data Summary

The optimal working concentration of NU7441 can vary depending on the cell line, experimental endpoint, and duration of treatment. Below is a summary of reported concentrations and their effects.



Concentration Range	Cell Lines	Application	Observed Effects	Reference
0.1 - 1 μΜ	HepG2, LoVo, SW620, various NSCLC lines	Chemosensitizati on & Radiosensitizatio n	Inhibition of cell proliferation, increased G2/M arrest, enhanced cytotoxicity of etoposide, doxorubicin, and ionizing radiation.[1][2][3]	
0.3 μΜ	A549, H1299 (NSCLC)	Radiosensitizatio n	Significant radiosensitization with minimal toxicity to normal cells; induced G2/M arrest and cellular senescence post-irradiation. [4]	
0.3 μΜ	Various cell lines	DNA-PK inhibition	Reported as the cellular IC50 for DNA-PK inhibition.[5]	_
1 μΜ	SW620, LoVo	Chemosensitizati on & Radiosensitizatio n	Significant potentiation of ionizing radiation and etoposide; prolonged G2/M arrest.[1]	_
1 - 2 μΜ	MEF, SUNE-1	Radiosensitizatio n	Profoundly radiosensitized wild-type cells, suppressed DSB	

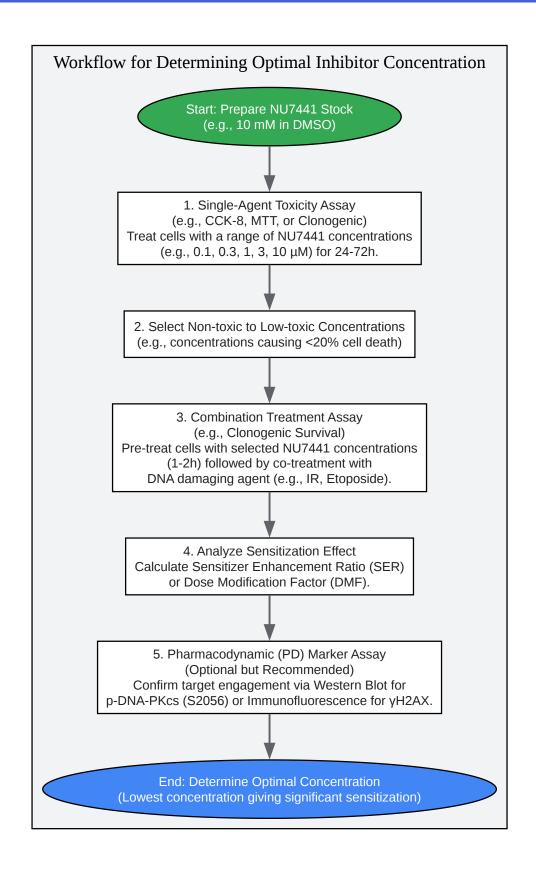


			repair, and led to cell cycle arrest. [6]
3 µМ	A549, H1299	DSB Repair Inhibition	Clearly showed inhibition of double-strand break repair.[4]
5 μΜ	HSC2-R (Oral Squamous Carcinoma)	Radiosensitizatio n	Enhanced apoptosis in radioresistant cells when combined with 6 Gy irradiation.[7]
up to 10 μM	HepG2	Cell Proliferation	Dose-dependent inhibition of cell growth.[3]

Experimental Protocols Protocol for Determining Optimal Working Concentration

This protocol provides a general workflow to determine the optimal, non-toxic concentration of NU7441 for sensitizing cells to a DNA-damaging agent.





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